BenchChemオンラインストアへようこそ!

(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine

Medicinal Chemistry Physicochemical Property Amine Basicity

(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine (CAS 58564-87-7), commonly supplied as the racemic ‘rel-’ mixture, is a conformationally constrained bicyclic primary amine defined by a 7-oxanorbornane skeleton. Its rigid bridged framework, incorporating an endocyclic oxygen atom, delivers a defined spatial orientation of the exo-amine substituent that is absent in simple cycloalkylamines or norbornane-based analogs.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 58564-87-7
Cat. No. B3432574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine
CAS58564-87-7
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESC1CC2C(CC1O2)N
InChIInChI=1S/C6H11NO/c7-5-3-4-1-2-6(5)8-4/h4-6H,1-3,7H2/t4-,5+,6+/m0/s1
InChIKeyDZOONCSMZVPSHJ-KVQBGUIXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rel-(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine (CAS 58564-87-7) – Core Identity & Baseline Procurement Profile


(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine (CAS 58564-87-7), commonly supplied as the racemic ‘rel-’ mixture, is a conformationally constrained bicyclic primary amine defined by a 7-oxanorbornane skeleton [1]. Its rigid bridged framework, incorporating an endocyclic oxygen atom, delivers a defined spatial orientation of the exo-amine substituent that is absent in simple cycloalkylamines or norbornane-based analogs. The compound is utilized as a sp3-rich chiral building block and 3D fragment in medicinal chemistry programs [2]. Predicted physicochemical constants include a boiling point of 177.0±23.0°C, density of 1.089±0.06 g/cm³, pKa of 9.99±0.20, and a computed LogP of 0.265 . Available purity from major suppliers is typically ≥98% .

Why Substituting (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine with Generic Bicyclic Amines is Scientifically Unsound


Generic substitution fails because the target compound’s endocyclic oxygen bridge simultaneously lowers amine basicity by ~0.97 log units relative to its carbocyclic norbornane counterpart (exo-2-aminonorbornane) and introduces a second hydrogen-bond acceptor, creating a unique electrostatic and recognition profile . The (1R,2R,4S) relative stereochemistry defines the exo-orientation of the amine; the (1R,2S,4S) diastereomer presents a fundamentally different spatial arrangement that cannot be assumed equipotent in chiral environments [1]. Furthermore, the 7-oxabicyclo[2.2.1]heptane scaffold has been explicitly validated as a rare but valuable 3D fragment in fragment-based drug discovery, whereas flat aromatic or monocyclic replacements lack the conformational constraint required to sample the same chemical space [2].

Quantitative Evidence Guide: Head-to-Head Differentiation of (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine (CAS 58564-87-7)


Reduced Amine Basicity vs. exo-2-Aminonorbornane: Quantified by Predicted pKa

The target compound's endocyclic oxygen exerts an electron-withdrawing inductive effect, reducing the predicted pKa of its primary amine by 0.97 log units compared to the all-carbon analog exo-2-aminonorbornane . This shift alters the ionization state at physiological pH (7.4), where a greater proportion of the 7-oxa compound remains neutral and potentially more membrane-permeable. The pKa difference is a critical parameter for programs prioritizing CNS penetration or tuning amine reactivity in library synthesis.

Medicinal Chemistry Physicochemical Property Amine Basicity

Hydrophilicity Gain Relative to the Parent 7-Oxabicyclo[2.2.1]heptane Scaffold

Introducing the primary amine onto the 7-oxabicyclo[2.2.1]heptane core reduces computed LogP by 1.07 log units relative to the unsubstituted hydrocarbon scaffold . This measurable shift is essential for maintaining aqueous solubility in fragment libraries. Procurement of the pre-functionalized amine eliminates a downstream synthetic step and bypasses the need to optimize amination conditions on the commercially available but less polar parent bicycle.

Lipophilicity LogP Fragment-Based Drug Discovery

Dual Hydrogen-Bond Acceptor Architecture vs. Carbocyclic Norbornane Analogs

The target compound presents two hydrogen-bond acceptor sites—the endocyclic oxygen and the amine nitrogen—as opposed to only one (the amine) in exo-2-aminonorbornane [1]. The additional acceptor enables bifurcated or bidentate interactions with protein targets. Computed TPSA for the target is 35.25 Ų, whereas exo-2-aminonorbornane has a TPSA of approximately 26.02 Ų. This 9.2 Ų increase (≈35% relative gain) is a measurable proxy for enhanced polarity and hydrogen-bonding capacity that is not achievable with the all-carbon norbornane framework.

Molecular Recognition Hydrogen Bonding Scaffold Design

Validated 3D Fragment for FBDD: Experimental Arylation Yields Support Synthetic Tractability

The 7-oxabicyclo[2.2.1]heptane scaffold has been demonstrated to undergo directed Pd-catalyzed β-(hetero)arylation with yields of up to 99% (aryl) and 88% (heteroaryl), proceeding with complete diastereoselectivity [1]. This experimental validation positions the target amine as a direct precursor to a diverse library of 3D fragments, contrasting with simpler unfunctionalized or monolithic scaffolds that lack comparable diversification data. The sp3-rich nature (Fsp3 contribution) of the scaffold aligns with the trend toward increased 3D character in clinical candidates [2].

Fragment-Based Drug Discovery 3D Fragments Synthetic Chemistry

Stereochemical Identity: (1R,2R,4S)-rel- vs. (1R,2S,4S) Diastereomer

The target compound is the (1R,2R,4S)-rel- diastereomer, which presents the amine in an exo orientation relative to the oxygen bridge. The (1R,2S,4S) diastereomer (CAS 1190424-96-4) differs in the spatial positioning of the amine substituent, yielding a distinct 3D pharmacophore [1]. While both share the molecular formula C₆H₁₁NO and molecular weight of 113.16 g/mol, they are not interchangeable in stereospecific syntheses or chiral biological assays. Procuring the correct diastereomer eliminates the risk of inverted stereochemistry in downstream products.

Stereochemistry Diastereomer Chiral Resolution

Definitive Application Scenarios for (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine (CAS 58564-87-7) Based on Quantitative Evidence


Scaffold for CNS-Penetrant Fragment Libraries Requiring Tuned Amine Basicity

The target compound's pKa of 9.99 is 0.97 log units lower than that of exo-2-aminonorbornane , reducing the proportion of positively charged ammonium species at physiological pH. This property makes it the preferred amine building block for medicinal chemists designing CNS-oriented fragment libraries where excessive basicity could impair passive membrane permeability. Procurement of the oxygen-bridged scaffold pre-installed with the amine eliminates both a synthetic step and the need to separate the (1R,2S,4S) diastereomer.

3D Fragment-Based Drug Discovery (FBDD) Entry Point with Validated Diversification Chemistry

The 7-oxabicyclo[2.2.1]heptane framework is a validated 3D fragment scaffold that counters the prevalence of flat aromatic compounds in screening collections [1]. The target amine's rigid bicyclic core provides a higher fraction of sp3-hybridized carbons (Fsp3) than conventional planar fragments. Pd-catalyzed β-arylation has been demonstrated on this exact scaffold class with yields up to 99% [1], providing experimental proof that the amine can be elaborated into diverse, shape-defined libraries. This is a direct, evidence-based reason to select this specific compound for FBDD campaigns.

Chiral Building Block for Asymmetric Synthesis Requiring Dual H-Bond Acceptor Architecture

Unlike carbocyclic norbornane-based amines that offer only one hydrogen-bond acceptor, the target compound introduces a second acceptor via the endocyclic oxygen, increasing TPSA from ~26 Ų to 35.25 Ų [2]. This quantifiable difference translates into distinct molecular recognition and stereoelectronic control in asymmetric catalysis or chiral ligand design. Researchers requiring a conformationally locked chiral scaffold with enhanced hydrogen-bonding capacity should prioritize this compound over its monodentate norbornyl counterparts.

Precursor for Diastereoselective Synthesis of Prostanoid or Bioactive Oxabicyclic Analogs

The 7-oxabicyclo[2.2.1]heptane skeleton is a core motif in thromboxane A2 receptor antagonists and prostaglandin endoperoxide analogs [3]. The target compound provides the exo-oriented amine handle at the C2 position, matching the stereochemistry required for many bioactive oxabicycloheptane derivatives. Procuring the (1R,2R,4S)-rel- diastereomer ensures the correct geometry for subsequent functionalization, avoiding the cost of diastereomer separation. The documented 98% purity specification from commercial sources supports direct use in multistep synthesis without additional purification.

Quote Request

Request a Quote for (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.